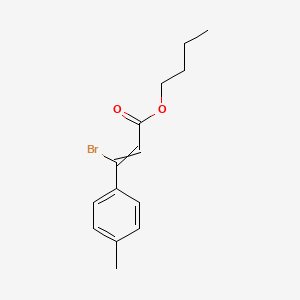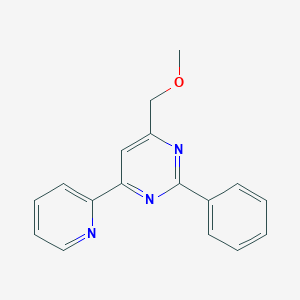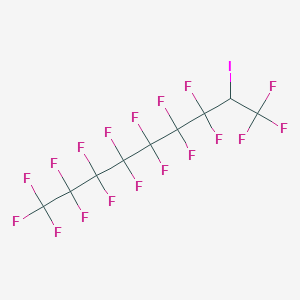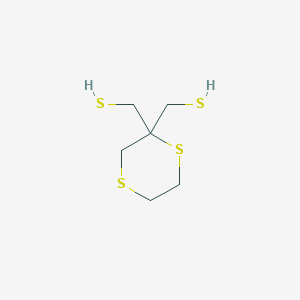
(1,4-Dithiane-2,2-diyl)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dithiane-2,2-diyl)dimethanethiol is an organosulfur compound with the molecular formula C6H12S4 It is characterized by a six-membered ring containing two sulfur atoms and two methanethiol groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dithiane-2,2-diyl)dimethanethiol typically involves the reaction of 1,4-dithiane with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (1,4-Dithiane-2,2-diyl)dimethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (1,4-Dithiane-2,2-diyl)dimethanethiol serves as a versatile building block for the construction of complex molecular architectures. It is used in the synthesis of heterocycles, such as thiophenes and thiazoles, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable complexes with metal ions makes it useful in the design of metalloenzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. It is also employed as a stabilizer in the formulation of lubricants and as a corrosion inhibitor .
Wirkmechanismus
The mechanism of action of (1,4-Dithiane-2,2-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition of enzyme activity or modification of protein function. The sulfur atoms in the compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: Similar to (1,4-Dithiane-2,2-diyl)dimethanethiol, 1,3-Dithiane is used as a building block in organic synthesis.
1,4-Dithiane-2,5-diol: This compound is another derivative of 1,4-dithiane, used in the synthesis of sulfur-containing heterocycles.
Uniqueness: The uniqueness of this compound lies in its dual thiol groups and the specific arrangement of sulfur atoms in the ring. This structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
850408-53-6 |
|---|---|
Molekularformel |
C6H12S4 |
Molekulargewicht |
212.4 g/mol |
IUPAC-Name |
[2-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C6H12S4/c7-3-6(4-8)5-9-1-2-10-6/h7-8H,1-5H2 |
InChI-Schlüssel |
RGDDNZPCGLMOMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(CS1)(CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


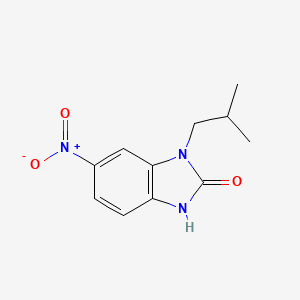
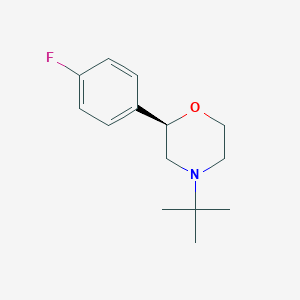
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
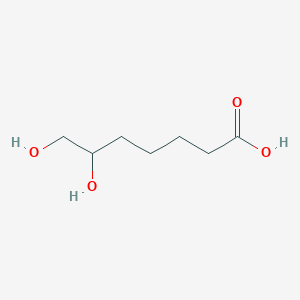
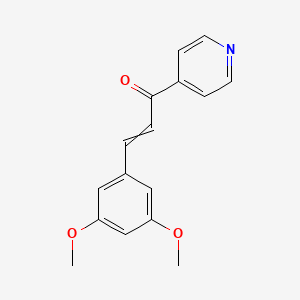
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
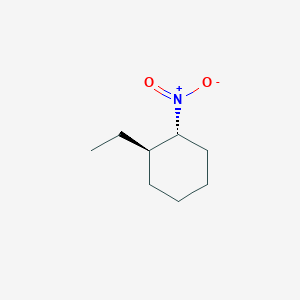
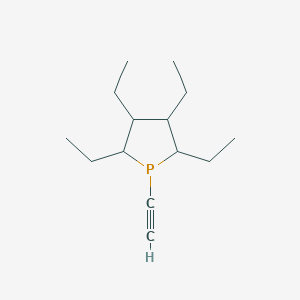
![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)
